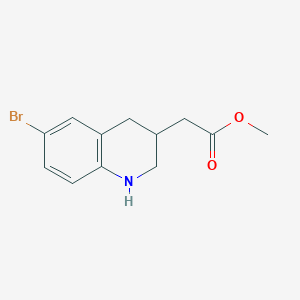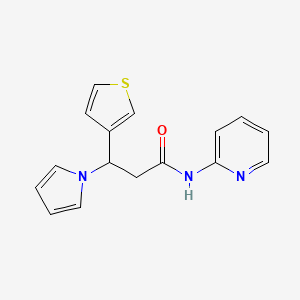
N-(pyridin-2-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a pyridine ring, a pyrrole ring, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The pyridine, pyrrole, and thiophene rings are then coupled using various coupling agents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.
化学反应分析
Types of Reactions
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine, pyrrole, and thiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines or alcohols.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the aromatic rings.
科学研究应用
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target molecules.
相似化合物的比较
Similar Compounds
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide: Similar structure but with a different position of the thiophene ring.
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(4-thienyl)propanamide: Another positional isomer with the thiophene ring in the 4-position.
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(5-thienyl)propanamide: Thiophene ring in the 5-position.
Uniqueness
N-(2-pyridinyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to the specific arrangement of its aromatic rings, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are not observed in its positional isomers or other similar compounds.
属性
分子式 |
C16H15N3OS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
N-pyridin-2-yl-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C16H15N3OS/c20-16(18-15-5-1-2-7-17-15)11-14(13-6-10-21-12-13)19-8-3-4-9-19/h1-10,12,14H,11H2,(H,17,18,20) |
InChI 键 |
YJCBAIKQYULPEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B13364250.png)
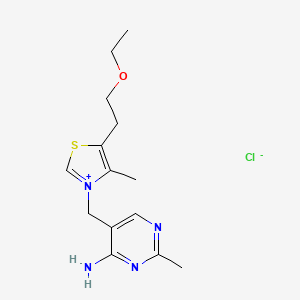
![N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364266.png)
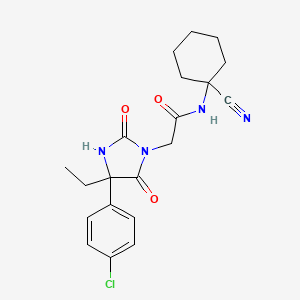
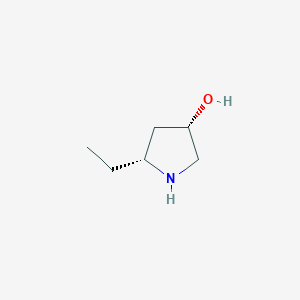
![8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione](/img/structure/B13364290.png)
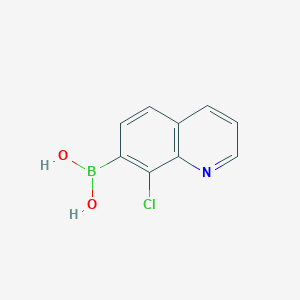
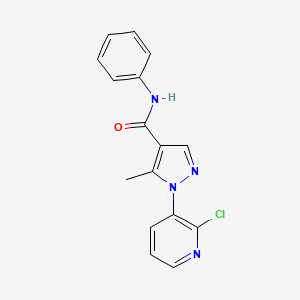
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364321.png)
![Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13364323.png)
![5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13364331.png)

![3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364336.png)
